1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-5-9-6-15(7-9)12(16)8-17-11-3-1-10(14)2-4-11/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCKVWTNGBMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the formation of the azetidine ring followed by functionalization. The preparation methods often include:
Synthetic Routes: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride.
Reaction Conditions: The cyclization reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, bases, and acids. Reaction conditions often involve specific temperatures and solvents to optimize yields.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Key Observations :
- Azetidine vs. Azetidinone: Ezetimibe’s azetidin-2-one ring enhances hydrogen-bonding capacity compared to the non-ketone azetidine in the target compound, impacting target selectivity .
- Fluorine Positioning: The 4-fluorophenoxy group in the target compound and improves metabolic stability, whereas 3-fluorophenyl groups (e.g., ) may alter steric interactions.
- Synthetic Complexity: Azetidine-containing compounds (e.g., ) often require multi-step protocols with chiral resolution, contrasting with simpler Friedel-Crafts routes for phenoxy-ethanones .
Table 2: Bioactivity Comparisons
Key Insights :
- Antimicrobial Activity: Fluorinated azetidines (e.g., ) show nanomolar antiplasmodial activity, while phenoxy-ethanones (e.g., ) target fungal CYP51 with moderate MICs.
- Metabolic Targets: Ezetimibe’s success highlights azetidinones’ applicability in metabolic disorders, though the target compound’s lack of a β-lactam ring may limit analogous use .
Physicochemical Properties
Table 3: Physicochemical Data
Trends :
- Lower logP values (2.5–3.1) in fluorophenoxy-ethanones suggest better solubility than ezetimibe, though the target compound’s azetidine may reduce aqueous compatibility.
- Molecular weight <300 g/mol aligns with Lipinski’s rules for oral bioavailability in most analogues .
Biologische Aktivität
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its role in various biological activities. The presence of fluorinated groups enhances lipophilicity and metabolic stability, potentially improving bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. For example, azetidin-2-one derivatives have shown cytotoxic effects in MCF-7 breast cancer cells, suggesting that the incorporation of the azetidine moiety may enhance anticancer properties through mechanisms such as tubulin destabilization and induction of apoptosis .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(3-Fluoromethyl)azetidin-1-yl | MCF-7 | TBD | Tubulin destabilization |
| 9h (related structure) | MCF-7 | 12.5 | Apoptosis induction |
| 10r (related structure) | MDA-MB-231 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of fluorinated azetidine derivatives have been highlighted in various studies. The introduction of fluorine atoms has been shown to enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar phenoxy group exhibited MIC values significantly lower than standard antibiotics such as ciprofloxacin .
Table 2: Antimicrobial Activity Comparison
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(3-Fluoromethyl)azetidin-1-yl | E. coli ATCC 10536 | TBD | |
| Related Compound A | S. aureus ATCC 25923 | 28 | |
| Related Compound B | K. pneumoniae ATCC 10031 | ≤1 |
The biological activity of this compound may be attributed to several mechanisms:
- Tubulin Binding : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Targeting : The fluorinated structure enhances interactions with bacterial membranes, leading to increased permeability and cell death.
Case Studies
A recent study explored the synthesis and biological evaluation of a series of azetidine derivatives, including those structurally related to this compound. The results indicated promising anticancer activity against MCF-7 and MDA-MB-231 cell lines, with certain derivatives exhibiting IC50 values in the low micromolar range .
Q & A
Q. What are the standard synthetic routes for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including azetidine ring formation and fluorophenoxy group coupling. Key steps include nucleophilic substitution for azetidine functionalization and Friedel-Crafts acylation for ethanone attachment. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity during azetidine formation, while Lewis acid catalysts (e.g., AlCl₃) optimize acylation efficiency . Temperature control (60–80°C) and inert atmospheres are critical to minimize side reactions. Yields are highly dependent on solvent choice and catalyst loading, with purity often improved via HPLC .
Q. How is the compound characterized structurally using spectroscopic methods?
Structural characterization employs:
- NMR : ¹H/¹³C NMR identifies fluoromethyl (-CH₂F, δ ~4.5 ppm) and azetidine ring protons (δ ~3.2–3.8 ppm).
- FT-IR : C=O stretching (~1700 cm⁻¹) confirms the ethanone group.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₃H₁₄F₂NO₂) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves stereochemistry of the azetidine ring and fluorophenoxy orientation .
Q. What preliminary biological activities are associated with this compound?
Azetidine derivatives often exhibit antimicrobial and antitumoral activities. The fluorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays against bacterial strains (e.g., S. aureus) and cancer cell lines (e.g., HeLa) are standard for initial activity screening .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?
- Continuous Flow Reactors : Reduce reaction time and improve yield consistency for azetidine intermediate synthesis .
- Solvent Screening : Test alternatives to DMSO (e.g., acetonitrile) to reduce viscosity and facilitate purification.
- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to minimize waste .
- DoE (Design of Experiments) : Statistically model variables (temperature, catalyst ratio) to identify optimal conditions .
Q. What strategies resolve contradictions in reported biological activities of azetidine-containing compounds?
- Target-Specific Assays : Use kinase profiling or receptor-binding studies to clarify mechanisms (e.g., EGFR inhibition vs. microtubule disruption) .
- Metabolic Stability Tests : Compare hepatic microsome half-lives to assess if fluoromethyl groups reduce oxidative degradation, explaining variability in efficacy .
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing fluorophenoxy with bromophenoxy) to isolate pharmacophoric groups .
Q. How do computational methods aid in predicting this compound’s pharmacokinetics and target interactions?
- Molecular Docking : Simulate binding to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Fluorine atoms often enhance binding via halogen bonds .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability, guiding lead optimization .
- MD Simulations : Model conformational flexibility of the azetidine ring to assess target engagement durability .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show limited activity for similar azetidine derivatives?
- Cell Line Variability : Differential expression of drug transporters (e.g., P-gp) affects intracellular accumulation .
- Assay Conditions : Viability assays (MTT vs. ATP luminescence) may yield conflicting IC₅₀ values due to detection sensitivity .
- Batch Purity : Impurities (e.g., unreacted intermediates) can skew biological results. LC-MS purity >95% is recommended .
Q. How can researchers validate the role of fluoromethyl groups in enhancing metabolic stability?
- Isotopic Labeling : Use ¹⁸F-labeled analogs to track metabolic pathways via PET imaging .
- Comparative CYP450 Inhibition Assays : Test fluorinated vs. non-fluorinated analogs to quantify enzyme interaction differences .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reaction | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Azetidine Formation | Nucleophilic Substitution | DMSO, 70°C, 12h | 65–75 | 90 |
| Fluorophenoxy Coupling | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 50–60 | 85 |
| Purification | HPLC | Acetonitrile/H₂O (70:30) | N/A | 99 |
| Data synthesized from |
Q. Table 2. Comparative Biological Activities of Analogues
| Compound | Modification | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) |
|---|---|---|---|
| Target Compound | 3-Fluoromethyl, 4-Fluorophenoxy | 12.3 | 8.5 |
| Analog A | Bromophenoxy | 18.9 | 6.2 |
| Analog B | Non-fluorinated Azetidine | >50 | 25.0 |
| Data adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
